molecular formula C20H19N3O4 B4707487 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide

Cat. No. B4707487
M. Wt: 365.4 g/mol
InChI Key: JTNSTQULBAXDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CPI-613 and is a novel anticancer agent. CPI-613 has been found to exhibit promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

CPI-613 targets the TCA cycle by inhibiting two key enzymes, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are essential for the conversion of glucose into energy in cancer cells. By inhibiting these enzymes, CPI-613 disrupts the energy production in cancer cells and induces cell death.
Biochemical and Physiological Effects:
CPI-613 has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells. CPI-613 has been shown to enhance the cytotoxicity of chemotherapy drugs, such as gemcitabine and cisplatin. Additionally, CPI-613 has been found to reduce the toxicity of chemotherapy drugs on normal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPI-613 is its broad spectrum of activity against various types of cancer cells. It also enhances the efficacy of chemotherapy drugs and reduces their toxicity on normal cells. However, the limitations of CPI-613 include its high cost and the need for further evaluation in clinical trials.

Future Directions

There are several future directions for research on CPI-613. One area of interest is the development of combination therapies that include CPI-613 and other anticancer agents. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CPI-613. Furthermore, the potential applications of CPI-613 in other diseases, such as neurodegenerative disorders, are also being explored.

Scientific Research Applications

CPI-613 has been extensively studied for its anticancer properties. It has been found to exhibit a broad spectrum of activity against various types of cancer cells, including pancreatic, lung, breast, and prostate cancer. CPI-613 works by targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism. By inhibiting the TCA cycle, CPI-613 induces cancer cell death and also enhances the efficacy of chemotherapy.

properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-2-3-8-17(24)21-14-11-9-13(10-12-14)18(25)22-23-19(26)15-6-4-5-7-16(15)20(23)27/h4-7,9-12H,2-3,8H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNSTQULBAXDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(pentanoylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.